麦芽八糖

描述

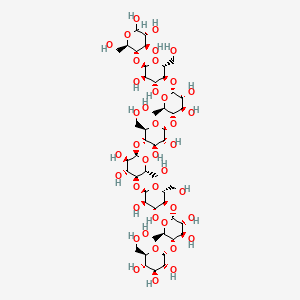

Maltooctaose is a homooligosaccharide that consists of glucose molecules linked by α-1,4 glycosidic bonds . It is used in research, biochemical enzyme assays, and in vitro diagnostic analysis . The molecular formula of Maltooctaose is C48H82O41 and its molecular weight is 1315.14 g/mol .

Synthesis Analysis

Maltooctaose can be produced by certain enzymes such as Pyrococcus furiosus thermostable amylase . In one study, the crystal structure of the maltooctaose-bound branching enzyme from Escherichia coli was reported . This enzyme identifies multiple malto-oligosaccharide binding sites, which suggests a mechanism for donor chain specificity .

Molecular Structure Analysis

The molecular structure of Maltooctaose involves glucose units linked by α-1,4 glycosidic linkages . The structure of the maltooctaose-bound branching enzyme from E. coli has been determined through crystallography . This structure reveals multiple malto-oligosaccharide binding sites .

Chemical Reactions Analysis

Maltooctaose undergoes enzymatic reactions involving branching enzymes . These enzymes catalyze the formation of α-1,6-linkages, which are critical in defining the structure, density, and relative bioavailability of the storage polysaccharide .

Physical And Chemical Properties Analysis

It is stable for more than 2 years under recommended storage conditions . Maltooctaose has unique properties and important industrial applications .

科学研究应用

Branching Enzyme Research

Maltooctaose has been used in the study of branching enzymes, particularly in Escherichia coli . The crystal structure of the maltooctaose-bound branching enzyme from E. coli has been reported, which identifies three new malto-oligosaccharide binding sites and confirms oligosaccharide binding in seven others . This research provides insights into the specificity of branching enzymes and suggests a possible mechanism for transfer chain specificity .

Starch Processing

In the starch processing industry, including the food and pharmaceutical industries, α-amylase is an important enzyme that hydrolyses the α-1,4 glycosidic bonds in starch, producing shorter maltooligosaccharides . Maltooctaose can be used to study the efficiency of α-amylase in breaking down different types of starch .

Enzyme Engineering

The domain architecture of a Glycoside Hydrolase (GH) family 13 α-amylase from Aspergillus niger was engineered to enhance starch hydrolysis . The engineered N-terminal CBM20 variant displayed surpassing activity rates compared to the C-terminal CBM20 version for the degradation on a wide range of starches .

Flavor Encapsulation

Maltooctaose can be used in the encapsulation of flavors . For example, it has been used in the encapsulation of shiitake (Lenthinus Edodes) flavors by spray drying .

作用机制

Target of Action

Maltooctaose, a specific-length maltooligosaccharide, primarily targets the branching enzyme in Escherichia coli . This enzyme plays a crucial role in the biosynthesis of glycogen, the primary storage polysaccharide in bacteria and animals .

Mode of Action

The interaction of Maltooctaose with the branching enzyme is complex. The crystal structure of the maltooctaose-bound branching enzyme identifies twelve oligosaccharide binding sites . These sites are responsible for the specificity of branching enzymes, which define the length of branches in the glycogen structure . The structure suggests a possible mechanism for transfer chain specificity involving some of these surface binding sites .

Biochemical Pathways

The biochemical pathway primarily affected by Maltooctaose is the glycogen biosynthesis pathway. Glycogen is a glucose polymer linked by α-1,4 glucose linkages and branched via α-1,6-linkages . The branching enzyme, which Maltooctaose targets, catalyzes the formation of these α-1,6-linkages . The length and dispensation of these branches are critical in defining the structure, density, and relative bioavailability of the storage polysaccharide .

Result of Action

The result of Maltooctaose’s action is the modulation of the structure of glycogen. By interacting with the branching enzyme, Maltooctaose influences the length of the branches in the glycogen structure . This can affect the density and bioavailability of the storage polysaccharide .

安全和危害

未来方向

Maltooctaose and other maltooligosaccharides have physiological functions and are commonly used as ingredients in nutritional products and functional foods . Many researchers have investigated the potential applications of these substances and their derivatives in the pharmaceutical industry . Future trends in the production of maltooligosaccharides involve the use of immobilized biocatalysts and downstream processes .

属性

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H82O41/c49-1-9-17(57)18(58)27(67)42(76-9)84-35-11(3-51)78-44(29(69)20(35)60)86-37-13(5-53)80-46(31(71)22(37)62)88-39-15(7-55)82-48(33(73)24(39)64)89-40-16(8-56)81-47(32(72)25(40)65)87-38-14(6-54)79-45(30(70)23(38)63)85-36-12(4-52)77-43(28(68)21(36)61)83-34-10(2-50)75-41(74)26(66)19(34)59/h9-74H,1-8H2/t9-,10-,11-,12-,13-,14-,15-,16-,17-,18+,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41?,42-,43-,44-,45-,46-,47-,48-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUJILUJOOCOSRO-DGMDHIGGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)O)CO)CO)CO)CO)CO)CO)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](OC([C@@H]([C@H]8O)O)O)CO)CO)CO)CO)CO)CO)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H82O41 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1315.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc | |

Q & A

Q1: What is Maltooctaose?

A1: Maltooctaose is a linear oligosaccharide composed of eight glucose units linked by α-(1→4) glycosidic bonds. It's a product of starch hydrolysis and serves as a building block in various biological and industrial applications.

Q2: What is the molecular formula and weight of Maltooctaose?

A2: The molecular formula of Maltooctaose is C48H82O41, and its molecular weight is 1154.1 g/mol.

Q3: How does Maltooctaose interact with enzymes like α-amylase?

A3: α-amylase hydrolyzes α-(1→4) glycosidic linkages in starch. While it can hydrolyze Maltooctaose, studies have shown that its activity is weaker compared to longer maltooligosaccharides. [] Bacillus circulans F-2 α-amylase, for instance, exhibits weak hydrolysis of Maltooctaose compared to other maltooligosaccharides like maltotetraose. []

Q4: What are some examples of enzymes that specifically produce Maltooctaose from starch?

A4: Several enzymes can be used for Maltooctaose production. One method involves using cyclomaltodextrin glucanotransferase (CGTase) to produce cyclodextrins from starch, followed by treatment with cyclomaltodextrinase to open the cyclodextrin ring and yield Maltooctaose. [] Another approach utilizes the debranching enzyme from Nostoc punctiforme (NPDE). This enzyme hydrolyzes α-1,6-glycosidic linkages in starch followed by sequential hydrolysis of α-1,4-glycosidic linkages. NPDE exhibits a unique preference for hydrolyzing branched chains and α-1,4-linkages in maltooligosaccharides with a DP greater than 8, leading to the accumulation of Maltooctaose. []

Q5: How does the chain length of maltooligosaccharides affect their interaction with Cyclodextrin glycosyltransferase (CGTase)?

A5: CGTase exhibits a preference for transferring maltohexaosyl groups to acceptors like maltose, leading to the efficient production of Maltooctaose. [] The enzyme recognizes the terminal six glucose units at the non-reducing end of α-(1,4)-glucans. [] As the chain length of the maltooligosaccharide increases beyond six glucose units, the efficiency of CGTase-mediated transfer decreases. []

Q6: Can Maltooctaose be used as a substrate for glycogen synthesis?

A6: Yes, Maltooctaose can serve as a substrate for enzymatic glycogen synthesis. In a study, researchers utilized Maltooctaose as a starting material for the one-step synthesis of glycogen-type polysaccharides using a branching enzyme. []

Q7: What is the role of Maltooctaose in understanding the structure and function of branching enzymes?

A7: Maltooctaose has been instrumental in elucidating the structure and function of branching enzymes. Crystallographic studies of Escherichia coli branching enzyme complexed with Maltooctaose have provided valuable insights into the enzyme's active site and substrate binding mechanisms. [] These studies identified twelve oligosaccharide binding sites on the enzyme and suggested a potential mechanism for transfer chain specificity, highlighting the importance of Maltooctaose as a tool for studying these enzymes. []

Q8: How does Maltooctaose contribute to the study of glycogen synthase?

A8: Maltooctaose is a valuable tool in investigating glycogen synthase activity and specificity. Studies employing Maltooctaose as a substrate have demonstrated that the enzyme relies on multiple glycogen-binding sites for efficient catalysis. [] Mutations affecting these binding sites, particularly those involved in a "toehold mechanism" for glycogen binding, significantly reduce the enzyme's catalytic efficiency towards glycogen while having minimal impact on its ability to utilize Maltooctaose. [] These findings highlight the distinct mechanisms involved in glycogen synthase's interaction with glycogen and shorter maltooligosaccharides like Maltooctaose.

Q9: Can Maltooctaose be used as a chiral stationary phase in gas chromatography?

A9: Yes, derivatives of Maltooctaose, such as octakis[(3-O,-4″O)-butanoyl-(1′-O,2,6-di-O)-n-pentyl]maltooctaose, have been successfully employed as chiral stationary phases for enantioselective gas chromatography. [] This application stems from the chirality of Maltooctaose and its ability to selectively interact with enantiomers, enabling their separation.

Q10: How does Maltooctaose contribute to aroma encapsulation?

A10: Maltoheptaose and Maltooctaose have shown superior performance as aroma-encapsulating agents. [, ] Although the specific mechanisms require further investigation, these longer-chain maltooligosaccharides may offer enhanced encapsulation capabilities due to their increased size and potential for forming more stable complexes with aroma compounds.

Q11: How is Maltooctaose detected and quantified?

A11: Various methods are available for Maltooctaose analysis. High-performance liquid chromatography (HPLC) coupled with suitable detectors is commonly used for the separation and quantification of maltooligosaccharides, including Maltooctaose. [, ] Another method involves converting maltooligosaccharides to their corresponding 4-nitrophenylhydrazones, which can be separated by paper chromatography and quantified spectrophotometrically after elution. [] Additionally, mass spectrometry techniques like matrix-assisted laser desorption/ionization (MALDI) are employed for the identification and characterization of Maltooctaose. []

Q12: Are there any known applications of Maltooctaose in drug discovery or pharmaceutical research?

A12: While specific drug development applications of Maltooctaose are limited in the provided research, its derivatives, particularly acarviosyl-maltooligosaccharides, show potential as inhibitors of glycoside hydrolases. [] These acarbose derivatives, synthesized enzymatically using Maltooctaose, may offer new avenues for developing therapeutic agents targeting diseases associated with carbohydrate metabolism.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(tert-butyl)-1,3-dimethyl-3H-benzo[d]imidazol-1-ium tetrafluoroborate](/img/structure/B3042661.png)

![1-({2-[(4-Chlorophenyl)sulphonyl]ethyl}thio)-2,3,4,5,6-pentafluorobenzene](/img/structure/B3042665.png)

![1-[2-(4-Chlorophenyl)sulfonylethylsulfonyl]-2,3,4,5,6-pentafluorobenzene](/img/structure/B3042666.png)

![N1-[4-(4,5-dichloro-1H-imidazol-1-yl)phenyl]-2-(trifluoromethyl)benzene-1-sulphonamide](/img/structure/B3042668.png)

![O-[4-[(2-chloro-6-fluorobenzyl)thio]-6-(4-chlorophenyl)-1,3,5-triazin-2-yl]O,O-diethyl phosphothioate](/img/structure/B3042675.png)

![N1-(2-{[2-nitro-4-(trifluoromethyl)phenyl]thio}phenyl)-3-bromopropanamide](/img/structure/B3042676.png)

![3-{5-[(4,5-dichloro-1H-imidazol-1-yl)sulphonyl]-2-thienyl}-1-methyl-5-(trifluoromethyl)-1H-pyrazole](/img/structure/B3042677.png)

![N1-[2-(trifluoromethyl)phenyl]-2-({5-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B3042678.png)

![N1-(3-chloro-4-fluorophenyl)-3-{[3-(3-chloro-4-fluoroanilino)-3-oxopropyl]dithio}propanamide](/img/structure/B3042680.png)

![3-[2-(Benzenesulfonyl)ethylsulfanyl]-5-[(4,5-dichloroimidazol-1-yl)methyl]-4-methyl-1,2,4-triazole](/img/structure/B3042682.png)